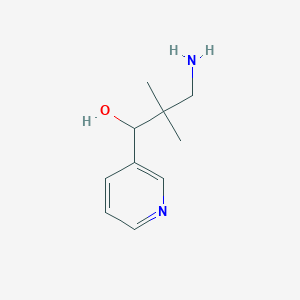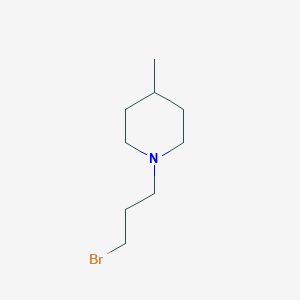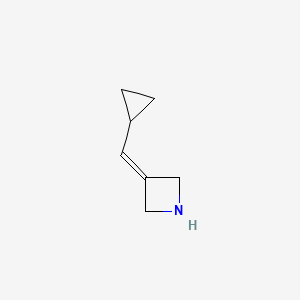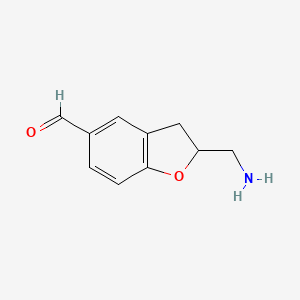
3-Amino-2,2-dimethyl-1-(pyridin-3-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2,2-dimethyl-1-(pyridin-3-yl)propan-1-ol is an organic compound that features a pyridine ring attached to a propanol backbone with an amino group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethyl-1-(pyridin-3-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3-pyridinecarboxaldehyde and 2,2-dimethylpropanal.
Formation of Intermediate: The aldehydes undergo a condensation reaction in the presence of a base to form an intermediate compound.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2,2-dimethyl-1-(pyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halides, which can then be substituted with other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-Amino-2,2-dimethyl-1-(pyridin-3-yl)propan-1-one, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
3-Amino-2,2-dimethyl-1-(pyridin-3-yl)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of pyridine-containing compounds with biological targets.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-Amino-2,2-dimethyl-1-(pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-2,2-dimethyl-1-(pyridin-2-yl)propan-1-ol: Similar structure but with the pyridine ring attached at a different position.
3-Amino-2,2-dimethyl-1-(pyridin-4-yl)propan-1-ol: Another isomer with the pyridine ring attached at the 4-position.
2,2-Dimethyl-1-(pyridin-3-yl)propan-1-ol: Lacks the amino group, affecting its reactivity and applications.
Uniqueness
The unique combination of the amino group, pyridine ring, and propanol backbone in 3-Amino-2,2-dimethyl-1-(pyridin-3-yl)propan-1-ol provides distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H16N2O |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
3-amino-2,2-dimethyl-1-pyridin-3-ylpropan-1-ol |
InChI |
InChI=1S/C10H16N2O/c1-10(2,7-11)9(13)8-4-3-5-12-6-8/h3-6,9,13H,7,11H2,1-2H3 |
Clave InChI |
OQNFMYUISITLHW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN)C(C1=CN=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13180868.png)
![2-amino-N-[4-(benzyloxy)phenyl]benzamide](/img/structure/B13180870.png)


![2-(propan-2-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13180885.png)
![2-[5-(2-Fluorophenyl)furan-2-yl]acetic acid](/img/structure/B13180886.png)
![8-Bromo-1,3,4,5-tetrahydropyrano[4,3-b]indole](/img/structure/B13180891.png)
![tert-butyl N-[4,4-dimethyl-2-(piperidin-4-yl)pentyl]carbamate](/img/structure/B13180898.png)

![1-[(E)-2-Bromovinyl]-3,5-difluorobenzene](/img/structure/B13180912.png)

![1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid](/img/structure/B13180929.png)

![7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[4.4]nonane](/img/structure/B13180943.png)
